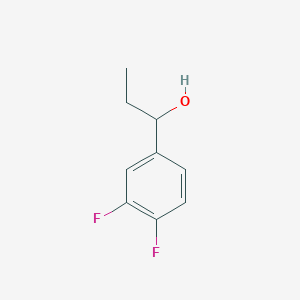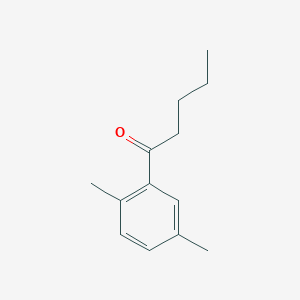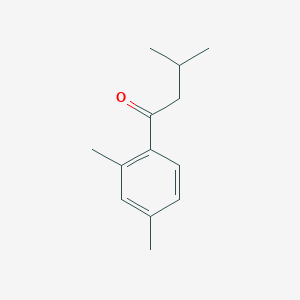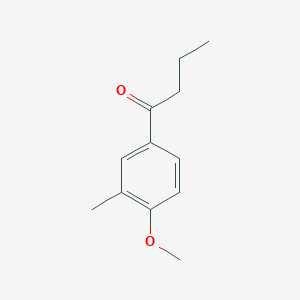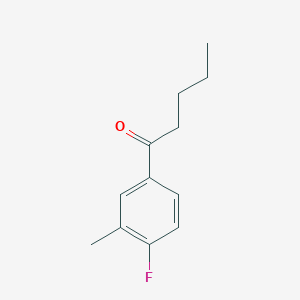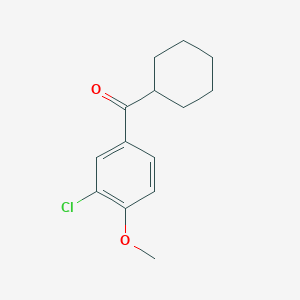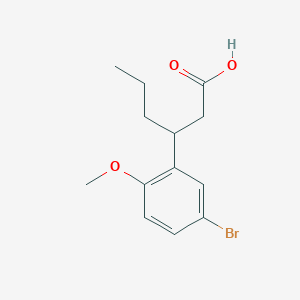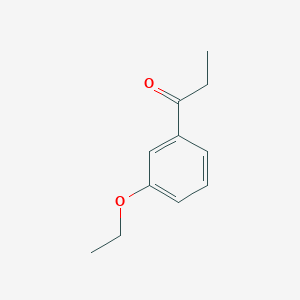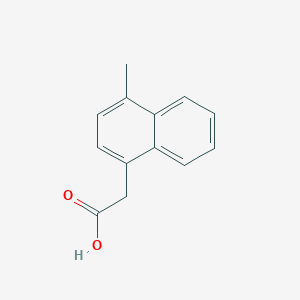
1-(3-甲氧基苯基)丁-1-酮
描述
1-(3-Methoxyphenyl)butan-1-one is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxyphenyl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 合成和药用
1-(3-甲氧基苯基)丁-1-酮已在各种合成和药用背景下得到探索。例如,一项研究描述了 1-(3-甲氧基苯基)丁-1-酮衍生物的合成及其抗炎活性的评估 (Goudie 等人,1978 年)。另一项研究重点介绍了使用 1-(3-甲氧基苯基)丁-1-酮衍生物合成芬芳的 3,6-二氮杂金刚烷-9-酮 (Kuznetsov 等人,2015 年)。
2. 催化和化学合成
在催化和化学合成的领域,研究表明了 1-(3-甲氧基苯基)丁-1-酮的效用。一项研究报告了它在多功能负载双金属催化剂中用于氢自转移的级联反应,由 4-甲氧基苄醇合成 4-苯基丁-2-酮 (Morad 等人,2017 年)。
3. 缓蚀和材料科学
该化合物的缓蚀潜力已在材料科学中得到探索。一项关于喹喔啉衍生物作为盐酸介质中低碳钢缓蚀剂的研究涉及 1-(3-甲氧基苯基)丁-1-酮衍生物 (Olasunkanmi 等人,2016 年)。
4. 在香料合成中的作用
1-(3-甲氧基苯基)丁-1-酮在香料合成中也很重要。研究包括使用钯催化剂合成 4-(4-甲氧基苯基)丁-2-酮,一种带有覆盆子香味的香料 (Climent 等人,2007 年)。
5. 调味剂的安全性与功效
在食品和动物饲料中,已评估了 1-(3-甲氧基苯基)丁-1-酮和相关化合物的安全性与功效,用作香料 (Aquilina 等人,2016 年)。
属性
IUPAC Name |
1-(3-methoxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUSQNXMAZIXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


